N-Methyl Naltrexone Sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H25NO7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] sulfate |
InChI |
InChI=1S/C21H25NO7S/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-15(29-30(25,26)27)18(17)28-19(20)14(23)6-7-21(20,24)16(22)10-13/h4-5,12,16,19,24H,2-3,6-11H2,1H3/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
SFSKDPJZGSPJJC-GAAHOAFPSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of N Methyl Naltrexone Sulfate
Opioid Receptor Binding Kinetics and Selectivity Profiling
N-Methyl Naltrexone (B1662487) is a peripheral mu-opioid receptor antagonist. unboundmedicine.comelsevierpure.com Its activity is primarily characterized by its interaction with the three classical opioid receptors: mu (MOR), kappa (KOR), and delta (DOR). The addition of a methyl group to the nitrogen atom of naltrexone creates a quaternary amine, which significantly influences its pharmacokinetic profile without fundamentally altering its receptor interaction mechanism. nih.govcambridge.org
N-Methyl Naltrexone demonstrates a high affinity for the mu-opioid receptor (MOR), acting as a potent competitive antagonist. unboundmedicine.comnih.gov This high affinity means it effectively competes with and displaces opioid agonists at the MOR binding sites. Its antagonistic activity at the MOR is the primary mechanism by which it mitigates peripherally mediated opioid side effects, such as opioid-induced constipation. drugbank.comthennt.com While specific Ki values for N-Methyl Naltrexone Sulfate (B86663) are not always detailed separately from its bromide salt, the binding affinity is inherent to the N-Methyl Naltrexone cation. Studies on the parent compound, naltrexone, show a very high affinity for MOR, and this characteristic is largely retained by its N-methylated derivative. nih.govresearchgate.net The antagonism is competitive, meaning it binds reversibly to the receptor and can be overcome by higher concentrations of an agonist. nih.gov
| Receptor | Binding Affinity (Ki) |
|---|---|
| Mu-Opioid Receptor (MOR) | High |
| Kappa-Opioid Receptor (KOR) | Moderate |
| Delta-Opioid Receptor (DOR) | Lower |
This table reflects the general affinity profile of the parent compound naltrexone, which is comparable to N-Methyl Naltrexone. nih.govacs.org
While its primary interaction is with the MOR, N-Methyl Naltrexone also exhibits binding affinity for the kappa-opioid receptor (KOR) and, to a lesser extent, the delta-opioid receptor (DOR). drugbank.com The parent compound, naltrexone, has a binding affinity for KOR and DOR that is approximately 10 to 25 times lower than its affinity for MOR. nih.govresearchgate.net This selectivity profile, with a clear preference for MOR, is a key aspect of its pharmacology. acs.org The interaction with KOR and DOR is also antagonistic. drugbank.com The lower affinity for these receptors compared to MOR indicates that its physiological effects are predominantly mediated through the mu-opioid system. researchgate.netacs.org
Current academic models and pharmacological profiles focus almost exclusively on the interaction of N-Methyl Naltrexone with the classical opioid receptors. While the parent compound naltrexone has been noted to interact with the sigma non-opioid intracellular receptor 1 as an antagonist, extensive research detailing significant, clinically relevant binding of N-Methyl Naltrexone to other non-opioid receptors is limited. drugbank.com Its high specificity for opioid receptors is a defining feature of its mechanism of action.
Ligand-Receptor Interaction Mechanisms at the Molecular Level
The defining structural feature of N-Methyl Naltrexone is its quaternary amine group. The addition of a methyl group to the nitrogen atom of naltrexone results in a molecule with a permanent positive charge. nih.govpharmacompass.com This charge significantly increases the polarity and water solubility of the compound. nih.gov
The increased polarity is the primary reason N-Methyl Naltrexone has a restricted ability to cross the blood-brain barrier. elsevierpure.comcambridge.org This peripheral restriction is crucial to its therapeutic action, allowing it to antagonize opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of opioids. unboundmedicine.comnih.govdrugbank.com While the quaternary amine structure is key to its peripheral action, it can also affect the binding affinity for the µ-opioid receptor, sometimes requiring different concentrations to achieve the desired effect compared to its tertiary amine parent, naltrexone. nih.gov The fundamental interactions with the receptor's binding pocket, however, remain similar to those of naltrexone.
Computational modeling and molecular docking are essential tools for visualizing and understanding the interaction between a ligand like N-Methyl Naltrexone and its receptor at an atomic level. nrfhh.comopenaccessjournals.com Docking studies for the parent compound, naltrexone, with the human mu-opioid receptor (hMOR) have provided detailed insights into the binding mechanism. nih.gov
These models show that the protonated nitrogen atom of naltrexone forms a crucial salt bridge and hydrogen bonds with a key aspartic acid residue (D149 in TM3) within the receptor's binding pocket. nih.gov The ligand is further stabilized by multiple hydrophobic interactions with residues in the transmembrane helices. nih.govnih.gov Although specific docking studies for the N-Methyl Naltrexone sulfate salt are not as prevalent, the binding of the N-Methyl Naltrexone cation would be expected to share these fundamental interactions. The permanent positive charge on the quaternary nitrogen would still facilitate a strong ionic interaction with the negatively charged aspartate residue, which is a hallmark of morphinan (B1239233) ligand binding to the MOR. nih.gov Molecular docking helps to rationalize the high affinity and potent antagonism observed in pharmacological assays. nih.govacs.org
Pharmacokinetic Principles in Preclinical Research Models
The pharmacokinetics of N-Methyl Naltrexone have been studied in various preclinical models, which provides insight into the formation and presence of its metabolites, including this compound.
N-Methyl Naltrexone is a hydrophilic, charged molecule, which results in poor absorption from the gastrointestinal tract when administered orally. google.com However, following subcutaneous or intravenous administration, it is rapidly absorbed and becomes systemically available. drugbank.comnih.govfda.gov
This compound is not typically administered directly in preclinical studies but appears in circulation as a product of metabolism after the administration of the parent compound, N-Methyl Naltrexone. nih.govresearchgate.net Its formation is a key metabolic pathway in humans, representing approximately 1.3% of the total dose of the parent drug. drugbank.comnih.gov Studies comparing the metabolism of N-Methyl Naltrexone across species have identified this compound (referred to as metabolite M2) in the plasma and urine of both humans and rats following intravenous administration of the parent drug. nih.govresearchgate.net
As a quaternary amine, N-Methyl Naltrexone has a limited ability to cross the blood-brain barrier, leading to a volume of distribution of approximately 1.1 L/kg and restricting its actions primarily to peripheral tissues. drugbank.comnih.govnih.gov
The distribution of the this compound metabolite is linked to the metabolism of its parent compound. Interspecies differences in metabolism are significant. Following intravenous administration of N-Methyl Naltrexone, the sulfate metabolite is a primary metabolic product in humans, while glucuronidation is a more dominant pathway in mice, rats, and dogs. nih.govresearchgate.net The presence of this compound has been confirmed in the plasma and urine of rats, indicating its systemic distribution after formation. nih.gov However, specific studies detailing the broader tissue partitioning and accumulation of the sulfate metabolite in various organs within animal models are not available.
Distribution Dynamics and Tissue Partitioning in Animal Models.
Blood-Brain Barrier Permeation Studies in Diverse Animal Species
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system activity. For N-Methyl Naltrexone, the parent compound of this compound, its quaternary amine structure and increased polarity are intended to restrict its passage across the BBB. jefferson.edunih.gov This is a key feature of its design to antagonize peripheral opioid receptors without affecting central analgesia. aap.org Studies in mice have shown that MNTX itself can cross the blood-brain barrier to some extent. nih.gov
Plasma Protein Binding in Research Samples
Once in the systemic circulation, the extent to which a compound binds to plasma proteins influences its distribution and availability to interact with tissues and undergo elimination. In-vitro studies using human plasma have determined the protein binding characteristics of this compound.
The binding of this compound to human plasma proteins is relatively low. Research findings indicate that the in-vitro plasma protein binding ranges from 17.3% to 28.9% at concentrations of 1, 10, and 50 ng/mL. fda.gov For comparison, the parent compound, N-Methyl Naltrexone, exhibits plasma protein binding in the range of 11% to 15%. drugbank.com
| Compound | Plasma Protein Binding (%) | Concentration (ng/mL) | Source |
|---|---|---|---|
| This compound | 17.3 - 28.9 | 1, 10, 50 | fda.gov |
| N-Methyl Naltrexone | 11 - 15 | Not Specified | drugbank.com |
Metabolic Pathways and Metabolite Identification in Research Systems
This compound is itself a product of the metabolism of N-Methyl Naltrexone. The primary metabolic pathways for MNTX in humans are sulfation and carbonyl reduction. nih.govresearchgate.net
The formation of this compound from its parent compound is a phase II metabolic reaction catalyzed by sulfotransferase enzymes. Specifically, the sulfation of the phenolic group of N-Methyl Naltrexone to form N-Methyl Naltrexone-3-sulfate is mediated by the isoforms SULT1E1 and SULT2A1. fda.gov This conjugation reaction increases the water solubility of the compound, facilitating its excretion.
While not a direct metabolic pathway of this compound, carbonyl reduction is a significant metabolic route for the parent compound, N-Methyl Naltrexone. This process is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily, particularly members of the AKR1C subfamily. These enzymes are responsible for the reduction of the carbonyl group of MNTX to form methyl-6-naltrexol isomers.
N-demethylation of N-Methyl Naltrexone to its parent tertiary amine, naltrexone, is another metabolic pathway that has been observed. However, the extent of this reaction varies significantly across different animal species. In humans, N-demethylation is not considered a significant metabolic pathway for N-Methyl Naltrexone. nih.gov In contrast, studies in mice have demonstrated that N-demethylation does occur, leading to the formation of naltrexone, which can subsequently cross the blood-brain barrier and exert central effects. nih.gov This species-specific difference is a critical consideration in the interpretation of preclinical research findings.
There is currently no available information to suggest that this compound undergoes N-demethylation.
Elimination Mechanisms and Excretion Routes in Research Organisms
The elimination of N-Methyl Naltrexone and its metabolites, including this compound, occurs through both renal and fecal routes. The parent drug, N-Methyl Naltrexone, is primarily excreted unchanged, with approximately half of the administered dose being eliminated in the urine and a smaller amount in the feces. drugbank.comnih.gov
Specific to this compound, its elimination is influenced by drug transporters. It has been identified as a substrate for the multidrug and toxin extrusion protein 2-K (MATE2-K) and a potential substrate for the breast cancer resistance protein (BCRP). fda.govfda.gov These transporters are known to play a role in the active secretion of compounds into the urine and bile. The involvement of these transporters suggests that this compound is actively eliminated from the body. While it is established that renal impairment can affect the excretion of the parent compound, N-Methyl Naltrexone, specific data on how renal or hepatic impairment impacts the elimination of this compound is not detailed in the available literature. medsafe.govt.nz There is also no direct human data to assess the potential excretion of this compound into bile. fda.gov
| Compound | Transporter Interaction | Source |
|---|---|---|
| This compound | Substrate for MATE2-K | fda.govfda.gov |
| This compound | Potential substrate of BCRP | fda.govfda.gov |
Preclinical Mechanistic Investigations of N Methyl Naltrexone Sulfate
In Vitro Model Systems for Studying Peripheral Opioid Antagonism.
Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Human Small Intestine).
Isolated tissue preparations, particularly the guinea pig ileum, are classic and reliable models for studying the effects of opioids and their antagonists on gastrointestinal motility. nih.gov These preparations contain the myenteric plexus, a network of neurons that controls gut movement and is rich in opioid receptors. nih.gov
Studies using isolated guinea pig ileum and human small intestine have demonstrated that N-Methyl Naltrexone (B1662487) effectively antagonizes the inhibitory effects of morphine on muscle contraction. nih.gov In the guinea pig ileum, morphine inhibits electrically stimulated contractions, and this inhibition is reversed by N-Methyl Naltrexone. nih.govnih.gov Similarly, in preparations of human small intestine, N-Methyl Naltrexone blocks morphine-induced inhibition of muscle contraction. nih.gov Some studies suggest an endogenous inhibitory opioid tone in the gastrointestinal musculature, as N-Methyl Naltrexone alone has been shown to enhance muscle contractility in tissue isolated from the human and equine gastrointestinal tract. tandfonline.com
Table 2: Effect of N-Methyl Naltrexone on Morphine-Induced Inhibition of Contraction
| Tissue Preparation | Morphine Effect | N-Methyl Naltrexone Effect |
|---|---|---|
| Guinea Pig Ileum | Inhibition of electrically stimulated contraction nih.gov | Reverses morphine-induced inhibition nih.gov |
| Human Small Intestine | Inhibition of muscle contraction nih.gov | Reverses morphine-induced inhibition nih.gov |
Enzymatic and Receptor Binding Assays.
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. Early studies assessed the opioid receptor affinity of N-Methyl Naltrexone in whole rat brain or guinea pig ileum tissue by measuring its ability to displace non-selective opioid antagonists. tandfonline.com These initial assessments indicated that N-Methyl Naltrexone had a significantly lower affinity for the mu-opioid receptor compared to its parent compound, naltrexone. tandfonline.com
More recent and precise binding assays using recombinant human opioid receptors have provided detailed affinity profiles. These studies have confirmed that N-Methyl Naltrexone is a selective antagonist of opioid binding at the mu-receptor, with an 8-fold lower potency for kappa-opioid receptors and significantly reduced affinity for delta-opioid receptors. europa.eueuropa.eueuropa.eu
Functional assays, such as the [35S]GTPγS binding assay, are used to determine the functional consequence of a ligand binding to a G-protein coupled receptor, like the opioid receptors. nih.gov These assays have been instrumental in characterizing novel opioid ligands and have been used to confirm the antagonist properties of N-Methyl Naltrexone. nih.gov
In Vivo Animal Models for Investigating Peripheral Opioid System Modulation.
Investigations in Larger Animal Models (e.g., canine, equine).
To further validate the preclinical findings from rodent studies, investigations have been extended to larger animal models such as canines and equines. These models provide valuable data due to their physiological similarities to humans in some aspects.
Early preclinical experiments in opioid-tolerant dogs showed that even high doses of intravenously administered N-Methyl Naltrexone did not precipitate withdrawal symptoms, in stark contrast to naltrexone which induced withdrawal at much lower doses. nih.gov
In horses, opioids are potent analgesics but can cause significant reductions in intestinal motility, leading to complications like colic. researchgate.net In vitro studies on isolated equine jejunum and pelvic flexure have shown that N-Methyl Naltrexone directly increases the contractile activity of the circular smooth muscle. nih.gov A study on the effects of N-Methyl Naltrexone on gastrointestinal tract function in healthy horses found that its administration alone did not have a prokinetic effect, but it did increase daily fecal weight. avma.org
Assessment of Peripheral Pharmacodynamic Endpoints
N-Methyl Naltrexone Sulfate (B86663) is a primary metabolite of the peripherally acting mu-opioid receptor antagonist (PAMORA), methylnaltrexone (B1235389). Scientific literature consistently identifies N-Methyl Naltrexone Sulfate as a pharmacologically inactive metabolite. medsafe.govt.nzeuropa.eunih.goveuropa.eu Its formation, along with the creation of methyl-6-naltrexol isomers, is a principal pathway in the metabolism of the parent compound, methylnaltrexone. medsafe.govt.nzeuropa.eunih.gov In human plasma, this compound can account for approximately 25% of the drug-related materials after administration of methylnaltrexone. medsafe.govt.nzeuropa.eunih.gov
Given its inactive status, this compound itself is not the subject of direct pharmacodynamic endpoint assessment. Instead, the relevant peripheral pharmacodynamic endpoints are associated with the parent compound, methylnaltrexone, which is responsible for the therapeutic effects before being metabolized.
Preclinical and clinical investigations of methylnaltrexone focus on its ability to antagonize the peripheral effects of opioids, particularly in the gastrointestinal (GI) tract. Opioids are known to slow GI motility and transit, leading to constipation. drugbank.compfizer.com Methylnaltrexone has been shown to reverse these effects without compromising centrally mediated analgesia. For instance, in healthy volunteers, methylnaltrexone was found to reverse morphine-induced delays in gastric emptying and oral-cecal transit time. nih.gov Animal studies further support these findings, showing that methylnaltrexone can reverse morphine-induced inhibition of contractions in isolated guinea pig ileum and human small intestine, demonstrating a direct action on the bowel. cambridge.org
Table 1: Summary of Preclinical Research on Peripheral Pharmacodynamic Endpoints of Methylnaltrexone (Parent Compound of this compound)
| Research Model | Opioid Agonist | Observed Peripheral Effect of Methylnaltrexone | Reference |
| Guinea Pig Ileum | Morphine | Reversed morphine-induced inhibition of intestinal contraction. | cambridge.org |
| Human Small Intestine (in vitro) | Morphine | Reversed morphine-induced inhibition of contraction. | cambridge.org |
| Rats | Morphine | Antagonized opioid-induced inhibition of gastrointestinal transit. | wikipedia.org |
| Dogs | Morphine | Produced dose-related antagonism of peripherally mediated emetic effects. | cambridge.orgtandfonline.com |
Comparative Analysis of Peripheral versus Central Opioid Receptor Antagonism in Research Paradigms
As an inactive metabolite, this compound does not exhibit significant opioid receptor antagonism, either peripherally or centrally. medsafe.govt.nzeuropa.eunih.goveuropa.eu The comparative analysis of receptor antagonism is therefore centered on its active parent compound, methylnaltrexone.
The key to methylnaltrexone's selective action lies in its chemical structure. It is a quaternary amine, a derivative of the opioid antagonist naltrexone. cambridge.orgnih.gov This structure gives the molecule a positive charge and increased polarity, which severely restricts its ability to cross the blood-brain barrier. wikipedia.orgnih.gov Consequently, methylnaltrexone functions as a peripherally acting mu-opioid antagonist, blocking opioid receptors in tissues like the GI tract without significantly affecting the opioid receptors within the central nervous system (CNS). medsafe.govt.nzpfizer.comwikipedia.org
This selective antagonism has been a major focus of research. Preclinical studies in rats demonstrated that subcutaneously administered methylnaltrexone antagonized the GI effects of morphine at doses that did not affect centrally mediated analgesia. wikipedia.org Conversely, when methylnaltrexone was administered directly into the brain, it did reduce analgesia, confirming its peripherally restricted action when given systemically. nih.gov
Studies in rats have also explored whether this peripheral antagonism could prevent the development of morphine tolerance. The findings suggest that co-administration of methylnaltrexone did not prevent antinociceptive tolerance to morphine, indicating that opioid tolerance is primarily mediated by central, rather than peripheral, opioid receptors. nih.govcore.ac.uk While methylnaltrexone is designed to be peripherally restricted, some research has noted that it may penetrate the CNS to a small extent, particularly with repeated administration, though not enough to abolish the acute antinociceptive effects of morphine. nih.govcore.ac.uk
Table 2: Comparative Antagonism of Methylnaltrexone in Research Paradigms
| Domain | Effect of Methylnaltrexone | Mechanism | Research Finding | Reference |
| Peripheral Antagonism | Present | Blocks mu-opioid receptors in peripheral tissues (e.g., gastrointestinal tract). | Effectively reverses opioid-induced constipation and delayed GI transit. | nih.govpfizer.comnih.gov |
| Central Antagonism | Absent/Minimal | Quaternary amine structure restricts passage across the blood-brain barrier. | Does not reverse centrally-mediated opioid analgesia or precipitate CNS withdrawal symptoms. | wikipedia.orgnih.govnih.gov |
| Opioid Tolerance | No Prevention | Tolerance development appears to be a centrally mediated process. | Co-administration with morphine did not prevent the development of antinociceptive tolerance in rats. | nih.govcore.ac.uk |
Advanced Methodologies and Research Applications of N Methyl Naltrexone Sulfate
Quantitative Analytical Methodologies in Biological Research Samples
The accurate quantification of N-Methyl Naltrexone (B1662487) and its metabolites, including the sulfate (B86663) conjugate, in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. fda.gov Various advanced analytical methods have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and application.
High-Performance Liquid Chromatography (HPLC) with Detection Systems
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of N-Methylnaltrexone and related compounds. google.com Reversed-phase HPLC methods are commonly employed for the simultaneous determination of opioid antagonists and their metabolites. nih.gov These methods typically utilize C18 columns for chromatographic separation. nih.govdergipark.org.trnih.gov
The mobile phase often consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govijcrt.org Isocratic or gradient elution can be used to achieve optimal separation. nih.govnih.gov Detection is frequently performed using a photodiode array (PDA) or a standard UV detector, with wavelengths set around 230 nm or 280 nm to quantify the analytes. google.comnih.govijcrt.org The validation of these HPLC methods, in accordance with ICH guidelines, ensures they are accurate, precise, and specific for their intended use in quality control and research. google.comijcrt.org
Interactive Data Table: Typical HPLC Parameters for Naltrexone and Related Compounds
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.govdergipark.org.tr |
| Mobile Phase | Acetate/Phosphate Buffer and Acetonitrile/Methanol | nih.govijcrt.org |
| Flow Rate | 1.0 - 1.5 mL/min | nih.govnih.gov |
| Detection | UV/Photodiode Array at ~230-280 nm | google.comnih.govijcrt.org |
| Temperature | Ambient or controlled (e.g., 30°C) | google.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
For bioanalysis requiring high sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov Validated LC-MS/MS bioanalytical methods have been successfully used to measure the concentrations of N-Methylnaltrexone and its primary metabolites, including N-Methyl Naltrexone Sulfate (M2), in human plasma and urine. fda.govresearchgate.net
This technique involves sample preparation, often a protein precipitation step with perchloric acid or a liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column (e.g., C18). nih.govnih.govresearchgate.net The mass spectrometer, typically a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode to detect specific ion transitions for the analyte and an internal standard, ensuring accurate quantification. nih.govnih.gov For N-Methylnaltrexone, the parent compound, the m/z transition 356.4/284.2 is commonly monitored in positive ionization mode. nih.govresearchgate.net Such methods can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, for instance, 0.5 ng/mL in human serum. nih.gov
Interactive Data Table: LC-MS/MS Bioanalytical Method Parameters for N-Methylnaltrexone
| Parameter | Description | Source(s) |
|---|---|---|
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer | nih.govnih.gov |
| Sample Prep | Protein Precipitation or Liquid-Liquid Extraction | nih.govnih.govresearchgate.net |
| Column | Reversed-Phase C18 | nih.govnih.govresearchgate.net |
| Mobile Phase | Ammonium (B1175870) Acetate Buffer/Acetonitrile or Formic Acid/Methanol | nih.govresearchgate.netsemanticscholar.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsemanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govsemanticscholar.org |
| m/z Transition (MNTX) | 356.4 → 284.2 | nih.govresearchgate.net |
| Validation Range | 0.5 - 250 ng/mL in serum | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Analog Research
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent specificity and sensitivity for the analysis of drugs and their metabolites in biological samples. nih.gov However, due to the low volatility and thermal instability of compounds like naltrexone and its polar metabolites, derivatization is a necessary step prior to GC-MS analysis. nih.govoup.com This methodology is highly applicable to research on naltrexone analogs.
The process typically involves extracting the analytes from a biological matrix (plasma or urine) using liquid-liquid extraction. nih.govoup.com The extracts are then derivatized to increase their volatility. A common approach is to use reagents like pentafluoropropionic anhydride (B1165640) to form stable, volatile derivatives. nih.govoup.com The derivatized samples are then analyzed by GC-MS, often using negative ion chemical ionization for enhanced specificity and a capillary column for high-resolution separation. nih.govoup.com This technique can achieve limits of quantitation as low as 0.1 ng/mL for naltrexone and its primary metabolite, 6-beta-naltrexol. nih.govoup.com
Spectroscopic Techniques (e.g., FTIR) for Related Compounds
Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for the structural characterization of naltrexone and related compounds. nih.gov Attenuated Total Reflectance (ATR)-FTIR spectrometry, in particular, allows for the analysis of aqueous solutions with minimal sample preparation. scispace.comresearchgate.net
The FTIR spectrum of a naltrexone-related compound provides a unique molecular fingerprint based on the absorption of infrared radiation by its specific functional groups. researchgate.net Key absorption bands observed in the spectrum of naltrexone include those assigned to the benzene (B151609) rings, as well as carbonyl (C=O), hydroxyl (O-H), ether (C-O), and amine (C-N) functional groups. nih.govresearchgate.net While a specific spectrum for this compound is not detailed, the technique would be expected to identify the core structure and reveal additional characteristic bands for the sulfate group (S=O and S-O stretching), confirming the identity of the metabolite.
This compound as a Pharmacological Research Tool
N-Methylnaltrexone, the parent compound of this compound, serves as a powerful research tool for differentiating the central versus peripheral effects of opioids. nih.gov Its metabolism into the sulfate conjugate is an integral part of its pharmacokinetic profile.
Probing Opioid Receptor Involvement in Complex Biological Processes
N-Methylnaltrexone is a peripherally acting µ-opioid receptor antagonist. nih.govnih.gov The addition of a methyl group to the naltrexone molecule creates a quaternary amine, rendering the compound positively charged and hydrophilic. nih.gov This chemical modification restricts its ability to cross the blood-brain barrier. nih.govelsevierpure.com
This property makes N-Methylnaltrexone an invaluable tool for pharmacological research. It allows scientists to selectively block opioid receptors in the peripheral nervous system without affecting the central nervous system (CNS). nih.gov Consequently, researchers can investigate the peripheral mechanisms of opioid-induced side effects, such as constipation, nausea, and urinary retention, without reversing the central analgesic effects of opioid agonists or precipitating CNS-mediated withdrawal symptoms. nih.govnih.govelsevierpure.com The use of this selective antagonist has provided clear evidence that many of the gastrointestinal side effects of opioids are mediated by peripheral receptors. nih.govnih.gov
Dissecting Peripheral Opioid System Physiology and Pathophysiology
N-Methyl Naltrexone, as a quaternary ammonium derivative of naltrexone, serves as a pivotal research tool for elucidating the physiology and pathophysiology of peripheral opioid systems. nih.govnih.gov Its defining characteristic is its restricted ability to cross the blood-brain barrier due to its charge and increased polarity. nih.govwikipedia.org This property allows for the selective antagonism of opioid receptors in peripheral tissues without significantly impacting the central nervous system (CNS). nih.govnih.gov
The use of such peripherally acting antagonists has been instrumental in differentiating the central versus peripheral effects of opioids. For instance, research has demonstrated that many of the undesirable side effects of opioid analgesics, such as constipation, are mediated by opioid receptors located in the gastrointestinal tract. nih.gov By administering N-Methyl Naltrexone, researchers can block these peripheral effects, such as opioid-induced gut motility inhibition, while preserving the centrally mediated analgesic effects. nih.gov This selective action has confirmed that the adverse gastrointestinal effects of opioids are primarily a result of their interaction with opioid receptors in the gut wall.
In preclinical studies, N-Methyl Naltrexone has been shown to antagonize the actions of µ-opioid receptor agonists, inhibiting effects like gastrointestinal transit delay. This has been crucial in understanding the pathophysiology of conditions like opioid-induced bowel dysfunction. cochrane.org The ability to reverse these peripheral effects without inducing central withdrawal symptoms underscores the distinct roles of central and peripheral opioid receptors. nih.govelsevierpure.com
The following table summarizes key findings from studies utilizing peripherally acting opioid antagonists to investigate the peripheral opioid system.
| Study Focus | Key Finding | Implication for Physiology/Pathophysiology |
| Gastrointestinal Motility | Quaternary antagonists reverse opioid-induced delay in GI transit without affecting central analgesia. nih.gov | Confirms that opioid-induced constipation is primarily mediated by peripheral µ-opioid receptors in the gut. nih.gov |
| Emesis | N-Methyl Naltrexone antagonizes opioid-induced emesis in preclinical models. | Suggests a peripheral component to opioid-induced nausea and vomiting. |
| Pain Perception | A significant fraction of opioid analgesia, particularly in inflammatory conditions, can be mediated by peripheral opioid receptors. wikipedia.org | Highlights the role of the peripheral opioid system in modulating pain signals at the site of injury or inflammation. |
Development and Characterization of Novel Opioid Antagonist Derivatives for Research
The development of novel opioid antagonist derivatives is a significant area of research aimed at creating more selective and effective tools for studying the opioid system and for potential therapeutic applications. The core structure of naltrexone has served as a scaffold for the synthesis of numerous derivatives. The quaternization of the nitrogen atom, as seen in N-Methyl Naltrexone, is a key modification to restrict CNS penetration. nih.govfda.gov
Research in this area focuses on modifying the naltrexone molecule to alter its binding affinity for different opioid receptor subtypes (µ, δ, κ), improve its peripheral selectivity, and modulate its intrinsic activity. For example, structure-activity relationship (SAR) studies have explored modifications at various positions of the epoxymorphinan skeleton. nih.gov
The characterization of these new derivatives involves a comprehensive battery of in vitro and in vivo assays.
Receptor Binding Assays: These assays determine the affinity (Ki) of the new compound for each of the opioid receptor subtypes, providing a profile of its receptor selectivity.
Functional Assays: These experiments assess the compound's activity at the receptor, determining whether it acts as an antagonist, partial agonist, or inverse agonist.
In Vivo Models: Animal models are used to evaluate the compound's physiological effects, such as its ability to reverse opioid-induced constipation or its impact on pain perception, while also assessing its CNS penetration. nih.gov
While this compound is an inactive metabolite of N-Methyl Naltrexone nps.org.au, the research on derivatization primarily focuses on the parent naltrexone molecule to generate novel compounds with desired pharmacological properties.
| Derivative Type | Modification Strategy | Research Goal |
| Quaternary Amines | N-alkylation (e.g., methylation) of the tertiary amine. nih.gov | Restrict blood-brain barrier penetration and achieve peripheral selectivity. nih.gov |
| 6-Position Modifications | Introduction of various substituents at the C6 position of the naltrexone scaffold. nih.gov | Modulate binding affinity and functional activity at opioid receptors. |
| 14-Position Modifications | Alteration of the hydroxyl group at the C14 position. | Influence receptor binding and antagonist potency. nih.gov |
Computational Modeling and Chemoinformatics in this compound Research
Structure-Activity Relationship (SAR) Studies for Quaternary Opioid Antagonists
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quaternary opioid antagonists, SAR studies aim to identify the key structural features that govern their potency, selectivity, and peripheral restriction.
The defining feature of this class of compounds is the quaternary ammonium group, which imparts a positive charge and increases polarity, thereby limiting passage across the blood-brain barrier. wikipedia.org However, SAR studies have revealed that other structural modifications also play a crucial role in the pharmacological profile of these antagonists.
Key SAR findings for opioid antagonists include:
N-Substituent: The nature of the substituent on the nitrogen atom is critical. For instance, replacing the N-methyl group of an agonist with a larger group like N-cyclopropylmethyl, as in naltrexone, typically confers antagonist properties. nih.gov
C6-Position: Modifications at the C6 position can significantly impact binding affinity and selectivity for the µ-opioid receptor.
C14-Hydroxyl Group: The presence of a hydroxyl group at position 14, as in naltrexone, can enhance binding to opioid receptors. nih.gov
These principles are applied in the design of new quaternary antagonists to optimize their peripheral activity and minimize any potential for central effects.
| Structural Feature | Modification | Impact on Activity |
| Nitrogen Atom | Quaternization (e.g., N-methylation) | Restricts CNS access, conferring peripheral selectivity. nih.gov |
| N-Substituent | Cyclopropylmethyl group | Generally confers antagonist properties at the µ-opioid receptor. nih.gov |
| C14-Position | Presence of a hydroxyl group | Strengthens binding to opioid receptors. nih.gov |
| C6-Position | Introduction of heterocyclic ring systems | Can favor antagonism. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design in Research
In the absence of a high-resolution crystal structure of a target receptor, ligand-based drug design methods, such as pharmacophore modeling, are invaluable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. dovepress.com
For opioid receptor antagonists, pharmacophore models are developed based on the structures of known active antagonists like naltrexone. These models typically include features such as:
A cationic/ionizable group corresponding to the protonated nitrogen atom.
One or more hydrogen bond acceptor/donor sites.
Aromatic rings.
Hydrophobic regions.
These models serve several purposes in research:
Virtual Screening: Pharmacophore models are used as 3D queries to search large chemical databases for novel compounds that possess the required structural features for opioid receptor antagonism. dovepress.com
Rational Drug Design: They guide the rational modification of existing antagonists to enhance their affinity, selectivity, or to develop biased ligands that selectively activate certain downstream signaling pathways. mdpi.com
Understanding Ligand-Receptor Interactions: By comparing the pharmacophore models for agonists and antagonists, researchers can gain insights into the specific interactions that determine the functional outcome of receptor binding.
While specific pharmacophore models for this compound are not prevalent due to its status as an inactive metabolite nps.org.au, the principles are widely applied to its parent compound and other quaternary opioid antagonists to design novel peripherally restricted agents.
| Pharmacophore Feature | Corresponding Chemical Group | Role in Receptor Interaction |
| Positive Ionizable | Quaternary Ammonium Nitrogen | Key interaction with acidic residues (e.g., Aspartate) in the receptor binding pocket. researchgate.net |
| Hydrogen Bond Acceptor | Hydroxyl groups, Ether oxygen | Forms hydrogen bonds with residues like Tyrosine in the receptor. researchgate.net |
| Aromatic Ring | Phenolic ring | Engages in pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Features | Cycloalkyl and other non-polar moieties | Occupies hydrophobic pockets within the receptor, contributing to binding affinity. researchgate.net |
Future Directions and Unanswered Questions in N Methyl Naltrexone Sulfate Research
Elucidating Subtle or Novel Mechanisms of Action at the Subcellular Level
The primary mechanism of action of the parent compound, N-Methyl Naltrexone (B1662487), is antagonism of the mu-opioid receptor. drugbank.comrelistorhcp.comnih.gov However, the direct interaction of N-Methyl Naltrexone Sulfate (B86663) with these receptors is considered weak. fda.gov Future research should focus on whether this metabolite has subtle or novel mechanisms of action at the subcellular level that are independent of mu-opioid receptor antagonism. Investigations could explore potential interactions with other receptor systems or intracellular signaling pathways. Techniques such as receptor binding assays using a wider range of receptor subtypes and cell-based functional assays could reveal previously unknown molecular targets. Furthermore, studying the effects of N-Methyl Naltrexone Sulfate on second messenger systems, such as cyclic AMP (cAMP), and on ion channel function could provide a more comprehensive understanding of its cellular effects.
Further Characterization of Metabolite Activity and Metabolic Enzyme Regulation in Research Models
N-Methyl Naltrexone is metabolized in the body, with this compound being a primary metabolite. nih.govnih.gov While it is considered to have minimal pharmacological activity compared to the parent compound, a more thorough characterization of its activity profile is warranted. fda.gov Future studies should aim to definitively quantify the intrinsic activity of this compound at various opioid and non-opioid receptors.
The enzymes responsible for the sulfation of N-Methyl Naltrexone have been identified as sulfotransferase isoforms SULT1E1 and SULT2A1. fda.govnih.gov Further research is needed to understand the regulation of these enzymes in different tissues and disease states. This could involve in vitro studies using human liver microsomes and recombinant enzymes to investigate the kinetics of this compound formation. Additionally, exploring potential genetic polymorphisms in SULT1E1 and SULT2A1 could help explain inter-individual variability in the metabolism of N-Methyl Naltrexone.
Table 1: Key Metabolic Enzymes in N-Methyl Naltrexone Metabolism
| Metabolite | Enzyme(s) Involved | Primary Metabolic Pathway |
| This compound | SULT1E1, SULT2A1 | Sulfation |
| Methyl-6α-naltrexol | Aldo-keto reductase 1C enzymes | Carbonyl Reduction |
| Methyl-6β-naltrexol | Aldo-keto reductase 1C enzymes | Carbonyl Reduction |
Development of Advanced In Vitro and Ex Vivo Research Models for High-Throughput Screening
To facilitate the rapid screening and characterization of this compound, the development of advanced in vitro and ex vivo models is crucial. High-throughput screening (HTS) assays can be employed to test the activity of the metabolite across a wide range of cellular targets in a time- and cost-effective manner. The development of three-dimensional (3D) organoid cultures, particularly of the gut, could provide a more physiologically relevant system to study the effects of this compound on intestinal function compared to traditional two-dimensional cell cultures. Furthermore, ex vivo models using isolated tissues, such as guinea pig ileum, can be utilized to assess the functional consequences of any identified molecular interactions in a more integrated biological system. nih.gov
Integration with Systems Biology and Omics Approaches in Basic Science Research
To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and "omics" approaches. Transcriptomics (RNA sequencing), proteomics, and metabolomics can be used to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues exposed to this compound. These unbiased approaches have the potential to identify novel pathways and biological processes affected by the metabolite, providing new avenues for further mechanistic investigation. By combining these large-scale datasets with computational modeling, researchers can construct network models to predict the systemic effects of this compound and generate new hypotheses for experimental validation.
Q & A
Q. What validated analytical methods are recommended for quantifying naltrexone and its metabolites in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used, employing C18 columns and mobile phases combining acetonitrile and phosphate buffer (pH 3.0). Validation parameters include linearity (1–100 ng/mL), intraday/interday precision (CV <15%), and recovery rates (>85%) using deuterated internal standards. Impurity profiling requires separation of 4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride (noroxymorphone), a key degradation product .
Q. How should researchers design crossover trials to assess naltrexone-morphine formulation bioavailability?
Use a randomized-sequence, three-way crossover design with washout periods ≥7 days. Compare intact vs. crushed formulations and reference solutions. Plasma sampling should occur at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Key endpoints include Cₘₐₓ, Tₘₐₓ, and AUC for both naltrexone and morphine, with statistical power ≥80% to detect 20% bioavailability differences .
Q. What in vitro models are appropriate for initial testing of abuse-deterrent properties in naltrexone-containing formulations?
Conduct mechanical tampering tests (crushing, grinding) followed by dissolution studies using simulated nasal (pH 5.5) and oral (pH 6.8) fluids. Quantify naltrexone release via HPLC and compare to thresholds for μ-opioid receptor blockade (≥1 mg naltrexone). Parallel in vitro opioid receptor binding assays can confirm functional antagonism .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on naltrexone’s efficacy in reducing opioid reinforcement across preclinical vs. clinical models?
Discrepancies may arise from interspecies differences in μ-opioid receptor binding kinetics or study design (e.g., fixed vs. progressive ratio schedules). Employ a translational framework:
Q. What methodological considerations are critical for assessing pharmacodynamic interactions in naltrexone-morphine combination therapies?
Utilize double-blind, placebo-controlled studies with multimodal endpoints:
- Subjective effects: Visual Analog Scales (VAS) for "drug liking" and "euphoria."
- Objective measures: Pupillometry (naltrexone increases pupil diameter) and respiratory rate monitoring.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for naltrexone’s non-competitive antagonism and delayed Tₘₐₓ relative to morphine .
Q. What statistical approaches address variability in long-term safety studies of naltrexone-containing opioid formulations?
Apply mixed-effects models to longitudinal AE data, adjusting for baseline opioid tolerance and conversion ratios. For attrition bias, use multiple imputation with sensitivity analyses. Stratify AEs by naltrexone release thresholds (e.g., <1 mg vs. ≥1 mg) to isolate formulation-specific effects .
Q. How can receptor binding kinetics inform dose optimization in naltrexone-based opioid formulations?
Conduct in vitro assays with cloned μ-opioid receptors to calculate Kᵢ values for naltrexone derivatives. Use Schild regression analysis to determine antagonist potency. In vivo, correlate receptor occupancy (via PET) with plasma concentrations to establish therapeutic windows for abuse deterrence without precipitating withdrawal .
Data Contradiction Analysis
Q. How to interpret conflicting results on naltrexone’s impact on opioid-induced hyperalgesia (OIH)?
Contradictions may stem from dosing schedules (continuous vs. intermittent) or pain models (neuropathic vs. inflammatory). Resolve by:
Q. Why do studies report divergent efficacy of naltrexone in mitigating tampered morphine effects?
Variability arises from tampering methods (e.g., thermal vs. mechanical) and route of administration (intranasal vs. IV). Standardize testing using USP Apparatus 4 (flow-through cell) with tampered samples. Validate with human abuse potential studies measuring "drug liking" scores on a 100-mm VAS .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
